molecular formula C12H10N2O3 B12873714 2-(4-Methylstyryl)-5-nitrooxazole

2-(4-Methylstyryl)-5-nitrooxazole

Cat. No.: B12873714
M. Wt: 230.22 g/mol
InChI Key: WIIPJUDVLRWEHV-VOTSOKGWSA-N
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Description

2-(4-Methylstyryl)-5-nitrooxazole is a heterocyclic compound that features a nitro group and a styryl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The styryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted oxazoles.

Scientific Research Applications

2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylstyryl)-5-nitrooxazole is unique due to its combination of a nitro group and a styryl group attached to an oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+

InChI Key

WIIPJUDVLRWEHV-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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